REACTION_SMILES
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[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH3:23][CH2:24][O:25][C:26]([CH3:27])=[O:28].[Cl:8][C:9](=[O:10])[O:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[NH2:1][c:2]1[n:3][cH:4][cH:5][cH:6][cH:7]1>>[NH:1]([c:2]1[n:3][cH:4][cH:5][cH:6][cH:7]1)[C:9](=[O:10])[O:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Oc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccn1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccccn1)Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |